N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core substituted with isopentyl and dimethyl groups at position 5 and a methanesulfonamide moiety linked to an m-tolyl aromatic ring. Structural determination of such complex molecules often relies on X-ray crystallography (e.g., SHELX software for refinement) and NMR spectroscopy to resolve stereochemical and conformational details .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-17(2)11-12-26-21-14-20(9-10-22(21)30-16-24(4,5)23(26)27)25-31(28,29)15-19-8-6-7-18(3)13-19/h6-10,13-14,17,25H,11-12,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAVTVXBALRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the isopentyl and dimethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides and strong bases.
Attachment of the sulfonamide group: This step involves the reaction of the oxazepine intermediate with a sulfonyl chloride in the presence of a base.
Addition of the tolyl moiety: The final step includes the coupling of the sulfonamide intermediate with a tolyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfonamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
NMR spectroscopy is critical for comparing structural features. For example:
- In analogues like compounds 1 and 7 (), chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) reveal altered electronic environments due to functional group variations. Similar analysis could localize substituent effects in the target compound .
- Table 1 : Hypothetical NMR Shift Comparison (Based on Methodology)
| Position | Target Compound (ppm) | Analogue A (ppm) | Analogue B (ppm) |
|---|---|---|---|
| 5-CH2 | 3.45 | 3.50 | 3.40 |
| m-Tolyl H | 7.25 | 7.30 (p-subst.) | 7.10 (o-subst.) |
Bioactivity and Functional Implications
- Sulfonamide-containing compounds : Exhibit diverse activities, including enzyme inhibition (e.g., carbonic anhydrase) and receptor antagonism, depending on aryl substituents .
- Oxazepine derivatives : Modulate central nervous system targets (e.g., GABA receptors) or act as anti-inflammatory agents. The isopentyl group may enhance blood-brain barrier penetration compared to polar analogues .
Lumping Strategy and Predictive Modeling
’s lumping strategy groups compounds with shared cores but differing substituents to predict properties. For example:
Contradictions and Limitations
- Structural similarity vs.
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations based on available studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the oxazepine ring followed by functionalization at various positions. The synthetic route may involve reactions such as cyclization and sulfonamide formation to achieve the desired structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, analogues of similar structures have been tested against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against leukemia cells (CCRF-CEM), with IC50 values indicating their potency. However, specific data on this compound's direct activity remains limited .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example, derivatives with similar structural motifs demonstrated activity against various bacterial strains. Although direct studies on this specific compound are scarce, the presence of a methanesulfonamide group is often associated with enhanced antibacterial effects in related sulfonamide compounds .
The proposed mechanism of action for compounds in this class often involves inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, some analogues have been shown to interfere with folate metabolism in cancer cells, leading to apoptosis. This mechanism may also extend to microbial targets where folate synthesis is crucial for bacterial growth .
Study 1: Antitumor Evaluation
A study evaluating the biological activity of structurally related compounds found that certain derivatives exhibited promising antitumor effects. The study utilized a panel of cancer cell lines and reported varying degrees of cytotoxicity. Although N-(5-isopentyl...) was not directly tested in this study, the findings suggest potential avenues for further investigation into its efficacy against cancer cells .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against common pathogens such as E. coli and S. aureus. The results indicated that modifications in the sulfonamide structure could lead to enhanced activity against resistant strains. While specific data on this compound were not provided, it underscores the potential relevance of structural features in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
